2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine (molecular formula: C₁₀H₁₃NO₂) is a primary amine featuring a benzodioxin core fused to an ethylamine side chain. Its structural identifiers include:
- SMILES:
C1COC2=C(C=CC=C2O1)CCN - InChIKey:
NQAKBMINJHHNDM-UHFFFAOYSA-N
The benzodioxin moiety (a bicyclic system with two oxygen atoms) confers rigidity and electronic characteristics that influence its interactions with biological targets, particularly serotonin receptors. This compound serves as a key intermediate in pharmaceutical synthesis, with derivatives explored for neurological and cardiovascular applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAKBMINJHHNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261633-75-4 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine typically involves the reaction of 1,4-benzodioxane with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Substituted benzodioxin derivatives
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of neurotransmitter degradation or modulation of receptor activity .
Comparison with Similar Compounds
Primary Amine Derivatives
Key Differences :
Piperazine Derivatives
Key Differences :
Heteroatom-Substituted Analogues
Key Differences :
Research Findings and Pharmacological Insights
Receptor Binding :
- The primary amine in this compound shows moderate interaction with serotonin receptors, while piperazine derivatives (e.g., Lecozotan) exhibit stronger 5-HT₁A antagonism due to optimized hydrogen bonding and steric fit .
- Cyclopropane-containing analogs demonstrate prolonged half-lives in preclinical models, attributed to reduced cytochrome P450 metabolism .
Synthetic Utility: Brominated derivatives (e.g., 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone) serve as intermediates for antipsychotics and agrochemicals . Ethylamine derivatives are frequently functionalized with aromatic rings (e.g., pyridinyl groups) to enhance blood-brain barrier penetration .
Structure-Activity Relationships (SAR) :
- Amine Type : Primary amines (e.g., ethan-1-amine) exhibit lower receptor affinity than secondary/tertiary amines (e.g., piperazines) due to reduced basicity and conformational flexibility .
- Heteroatom Effects : Sulfur substitution in benzoxathiin derivatives increases lipophilicity (logP ~3.3), favoring CNS-targeted applications .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine, also known as a benzodioxane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with various biological targets. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : C1COC2=C(C=CC=C2O1)CCN
- InChIKey : NQAKBMINJHHNDM-UHFFFAOYSA-N
The compound features a benzodioxane moiety which is significant in drug discovery due to its ability to interact with various receptors and enzymes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Neuropharmacological Effects : Some benzodioxane derivatives have been reported to act as ligands for nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurotransmission and cognitive function. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
- Antioxidant Properties : The presence of the dioxane ring may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Neuropharmacological Activity
A study highlighted the interaction of benzodioxane derivatives with nAChRs. Specifically, modifications at the C(5) position of similar compounds were shown to elicit potent partial agonism at the α4β2 subtype of nAChRs while maintaining selectivity over the α3β4 subtype. This selectivity is crucial for developing drugs with reduced side effects related to other receptor interactions .
Antioxidant Activity
Research on related compounds has demonstrated that certain benzodioxane derivatives exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
Predicted Collision Cross Section
The following table summarizes the predicted collision cross-section for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 180.10192 | 137.4 |
| [M+Na]+ | 202.08386 | 150.0 |
| [M+NH₄]+ | 197.12846 | 146.7 |
| [M+K]+ | 218.05780 | 144.0 |
| [M-H]− | 178.08736 | 143.4 |
This table provides insights into the mass spectrometric behavior of the compound, which is essential for understanding its stability and reactivity in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
